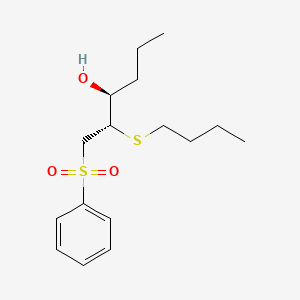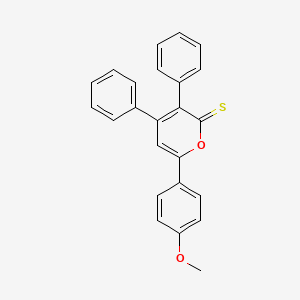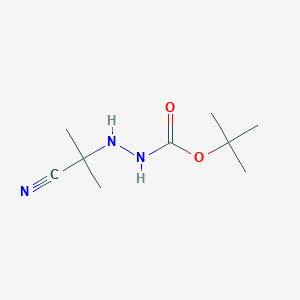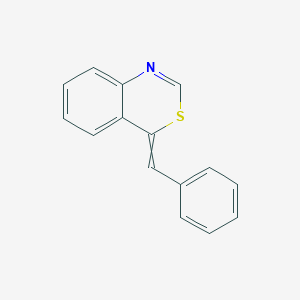![molecular formula C15H25OP B12596873 3-[(Di-tert-butylphosphanyl)methyl]phenol CAS No. 646069-73-0](/img/structure/B12596873.png)
3-[(Di-tert-butylphosphanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Di-tert-butylphosphanyl)methyl]phenol is an organic compound that features a phenol group substituted with a di-tert-butylphosphanyl methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-tert-butylphosphanyl)methyl]phenol typically involves the reaction of a phenol derivative with a di-tert-butylphosphanyl methylating agent. One common method involves the nucleophilic substitution of a chloromethyl phenol with di-tert-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Di-tert-butylphosphanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phosphanyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions typically involve nucleophiles like alkyl halides and aryl halides under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Di-tert-butylphosphanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 3-[(Di-tert-butylphosphanyl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the phosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in plastics.
2-(Di-tert-butylphosphino)biphenyl: Utilized in palladium-catalyzed cross-coupling reactions.
Uniqueness
3-[(Di-tert-butylphosphanyl)methyl]phenol is unique due to the presence of both a phenol and a phosphanyl group, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds. Its dual functionality makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
646069-73-0 |
|---|---|
Molekularformel |
C15H25OP |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
3-(ditert-butylphosphanylmethyl)phenol |
InChI |
InChI=1S/C15H25OP/c1-14(2,3)17(15(4,5)6)11-12-8-7-9-13(16)10-12/h7-10,16H,11H2,1-6H3 |
InChI-Schlüssel |
CJLSSFZDVHOPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=CC(=CC=C1)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)


![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
